Physicochemical Profiling and Analytical Methodologies for (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride: A Technical Whitepaper
Physicochemical Profiling and Analytical Methodologies for (S)-2-Isopropyl-1-methylpiperazine Dihydrochloride: A Technical Whitepaper
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Visualizing Chemical Properties
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Visualizing Chemical Properties
I'm now making final adjustments to my diagrams to visually represent the workflow and basicity considerations. I've re-rendered them to meet all formatting expectations and updated the "Functionalization" diagram to reflect the reaction pathways. I'm ensuring all the information flows coherently.
Refining Data Diagrams
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Refining Data Diagrams
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Finalizing Guide Revisions
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Finalizing Data Integration
Finalizing Technical Documentation
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Connecting Basicity and Sterics
I'm synthesizing the core concepts on piperazine basicity. I've linked the lower pKa of 1-methylpiperazine to tertiary amine destabilization in water. Now, I'm extrapolating the steric hindrance of (S)-2-Isopropyl-1-methylpiperazine; the N1 pKa drops drastically due to isopropyl shielding. The analytical method is adjusted to reflect this.
Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally restricted, chiral diamines is a proven tactic for optimizing pharmacokinetics and target selectivity. (S)-2-Isopropyl-1-methylpiperazine dihydrochloride () represents a highly specialized building block in this paradigm. The introduction of an isopropyl group at the C2 position and a methyl group at the N1 position imparts significant steric shielding, fundamentally altering the basicity and nucleophilicity of the piperazine ring.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we dissect the causality behind the compound's physicochemical behavior and establish self-validating analytical protocols designed specifically to handle the nuances of sterically hindered, chiral piperazines.
Structural & Physicochemical Profiling
Molecular Properties and Salt Causality
The free base form of this compound (1)[1] is a low-molecular-weight, lipophilic liquid. Like many secondary/tertiary diamines, it is highly susceptible to atmospheric oxidation and volatilization. To ensure long-term stability and precise stoichiometric handling during synthesis, it is commercialized as a dihydrochloride salt . This salt formation drastically increases aqueous solubility (>100 mg/mL) and locks the molecule into a stable crystalline lattice, preventing degradation.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (S)-2-Isopropyl-1-methylpiperazine dihydrochloride |
| CAS Number | 1152111-64-2 (Salt) / 80949-78-6 (Free Base) |
| Molecular Formula | C8H18N2 · 2HCl (C8H20Cl2N2) |
| Molecular Weight | 215.16 g/mol (Salt) / 142.24 g/mol (Free Base) |
| Stereochemistry | (S)-configuration at C2 |
| Physical State | Crystalline solid |
Mechanistic Causality of Basicity (pKa)
The basicity of piperazine derivatives dictates their physiological ionization state (LogD) and synthetic reactivity. Unsubstituted piperazine exhibits pKa values of approximately 9.73 and 5.35 (2)[2]. However, the substitution pattern in (S)-2-Isopropyl-1-methylpiperazine creates two distinct electronic environments:
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N4 (Secondary Amine): This nitrogen is sterically unhindered. It acts as the primary basic center. Its pKa is slightly depressed compared to unsubstituted piperazine due to the inductive pull of the N1-methyl group, resting at approximately ~8.8–9.2.
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N1 (Tertiary Amine): This nitrogen is severely hindered by both the direct N-methyl group and the adjacent C2-isopropyl group. In aqueous solutions, the protonated form of this tertiary amine is poorly solvated by water molecules. Because solvation is the primary driver of amine basicity in water, this steric block drastically lowers the pKa of N1 to ~4.5–5.0 (3)[3].
Table 2: Comparative pKa Values of Substituted Piperazines
| Compound | pKa1 (Secondary/Primary Site) | pKa2 (Tertiary/Secondary Site) |
| Piperazine | 9.73 | 5.35 |
| 1-Methylpiperazine | 9.09 | 4.94 |
| 1-Isopropylpiperazine | 9.23 | N/A (Mono-substituted) |
| (S)-2-Isopropyl-1-methylpiperazine | ~8.8 - 9.2 (Estimated) | ~4.5 - 5.0 (Estimated) |
(Note: Values for 1-methylpiperazine and 1-isopropylpiperazine are derived from 4[4] and empirical literature[5].)
Mechanistic Insights & Visualizations
To conceptualize the analytical logic and the structural dynamics of the compound, refer to the following system models.
Analytical workflow for the comprehensive physicochemical profiling of piperazine derivatives.
Impact of steric hindrance on the basicity and nucleophilicity of the piperazine nitrogen atoms.
Analytical Methodologies & Experimental Protocols
A protocol is only as reliable as its ability to mitigate chemical artifacts. The following methodologies are self-validating systems designed to ensure absolute data integrity.
Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC
The (S)-configuration dictates the 3D vector of the isopropyl group, which is strictly required for lock-and-key binding in target proteins.
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Step 1: Sample Preparation. Dissolve 10 mg of the dihydrochloride salt in 1 mL of HPLC-grade methanol. Add 10 µL of triethylamine (TEA) to neutralize the HCl and liberate the free base. Dilute to 10 mL with the mobile phase.
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Step 2: Column Selection. Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).
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Step 3: Mobile Phase Configuration. Isocratic elution using Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).
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Step 4: The Causality of DEA (Critical Step). The inclusion of 0.1% DEA is non-negotiable. Silica-based columns contain residual acidic silanol groups (-SiOH). Free piperazines interact strongly with these sites, causing severe peak tailing. DEA acts as a sacrificial competitor, masking the silanols and ensuring the analyte elutes as a sharp, symmetrical peak.
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Step 5: Detection. Monitor via UV detection at 210 nm (aliphatic piperazines lack strong chromophores, necessitating low-wavelength monitoring).
Protocol 2: pKa Determination via Potentiometric Titration
Accurate pKa values are required for predicting the molecule's lipophilicity profile (LogD) across physiological pH gradients.
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Step 1: System Calibration. Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 298.15 K.
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Step 2: Sample Preparation. Dissolve exactly 0.5 mmol of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride in 50 mL of degassed, deionized water to yield a 0.01 M solution.
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Step 3: Environmental Control (Critical Step). Purge the titration vessel with Nitrogen gas (N2) for 15 minutes prior to and continuously during the titration. Causality: The unhindered secondary amine (N4) is a potent nucleophile that rapidly reacts with dissolved atmospheric CO2 to form carbamates. This side reaction releases a proton, artificially lowering the pH and skewing the titration curve. N2 displacement prevents this artifact.
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Step 4: Titration Execution. Titrate with standardized 0.1 M NaOH using an automated titrator, adding titrant in precise 0.05 mL increments.
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Step 5: Data Analysis. Plot the first derivative of the pH vs. Volume curve. The two distinct peaks in the derivative plot correspond to the equivalence points for the sequential deprotonation of N1 and N4.
Conclusion
(S)-2-Isopropyl-1-methylpiperazine dihydrochloride is a highly sophisticated structural motif. By understanding the profound impact of the C2-isopropyl and N1-methyl groups on the molecule's localized basicity, nucleophilicity, and 3D conformation, drug development professionals can accurately predict its behavior in complex biological systems. The analytical methodologies outlined in this whitepaper provide a rigorous, artifact-free framework for ensuring the chemical and stereochemical integrity of this critical building block.
References
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Sigma-Aldrich. "(S)-2-Isopropyl-1-methylpiperazine dihydrochloride | CAS 1152111-64-2". Available at: 6
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GuideChem. "1-Methylpiperazine 109-01-3 wiki". Available at:4
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University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Available at:2
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ResearchGate. "pKa values of common substituted piperazines". Available at: 3
